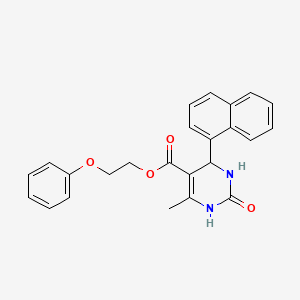![molecular formula C21H14BrNO2 B10897131 (4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10897131.png)
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the naphthyl group: This can be done through a condensation reaction with a naphthyl aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and naphthyl groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but lacks the bromine and naphthyl groups.
2-(2-Chlorophenyl)-4-[(E)-1-(4-methyl-1-naphthyl)methylidene]-1,3-oxazol-5(4H)-one: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both bromophenyl and naphthyl groups in “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” makes it unique compared to other oxazole derivatives
Properties
Molecular Formula |
C21H14BrNO2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H14BrNO2/c1-13-10-11-14(16-7-3-2-6-15(13)16)12-19-21(24)25-20(23-19)17-8-4-5-9-18(17)22/h2-12H,1H3/b19-12+ |
InChI Key |
XHEKGDFEGSXAIV-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B10897052.png)
![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)

![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897079.png)
![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B10897096.png)
![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897099.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10897106.png)
![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

![[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B10897126.png)

